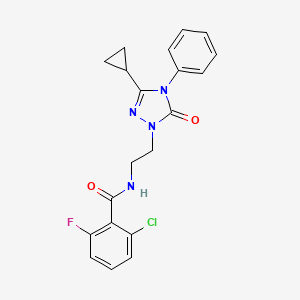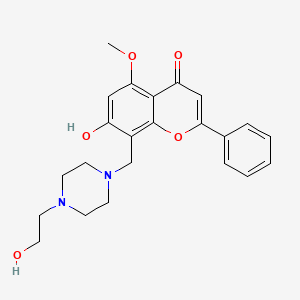
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine, also known as EPPA, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the pyrazole family and has been found to exhibit a range of interesting biological activities. In
Wirkmechanismus
The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is not fully understood. However, it has been proposed that 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine can inhibit the activity of certain enzymes involved in cell growth and proliferation. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has also been found to induce apoptosis in cancer cells. In addition, 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is its potential as an anticancer agent. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been investigated for its potential as an anti-inflammatory and analgesic agent. However, one limitation of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is its limited solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. One area of interest is the development of more efficient and scalable synthesis methods for 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. In addition, further studies are needed to fully understand the mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. Future research may also focus on the development of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine derivatives with improved solubility and pharmacokinetic properties. Finally, more studies are needed to explore the potential of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine as an antimicrobial agent.
Synthesemethoden
The synthesis of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with hydrazine hydrate and then with ethyl chloroformate. The resulting compound is then treated with ammonia to yield 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine. This method has been reported to yield high purity and good yields of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine.
Wissenschaftliche Forschungsanwendungen
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been extensively studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains.
Eigenschaften
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-13-7(6-8(10)12-13)9(15)14-5-3-4-11-14/h3-6H,2H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUXIWSWSNKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)





